Eudistomin N

Description

Identification of Eudistomin N from Biological Sources

This compound is a naturally occurring compound primarily found in marine invertebrates. Its discovery is a testament to the rich chemical diversity of the marine environment.

Marine Ascidians as Primary Producers

Marine ascidians, commonly known as sea squirts, are the principal biological sources of this compound and its structural analogs. japsonline.comacs.org These sessile, filter-feeding organisms belong to the subphylum Tunicata and are known to produce a wide array of bioactive secondary metabolites, which are often involved in their defense mechanisms. japsonline.com The production of β-carboline alkaloids like the eudistomins is a characteristic feature of certain ascidian genera. acs.org

Specific Organisms Yielding this compound

The most prominent producer of this compound is the colonial Caribbean tunicate, Eudistoma olivaceum. japsonline.comacs.org This particular species has been the source for the isolation of a series of eudistomins, including this compound. japsonline.comacs.org Research has also identified other species within the Eudistoma genus, such as Eudistoma viride, as producers of various eudistomin compounds, highlighting the significance of this genus in the discovery of novel β-carboline alkaloids. japsonline.com

| Biological Source | Compound Class | Specific Compounds Isolated |

| Eudistoma olivaceum | β-carboline alkaloids | Eudistomins A-Q (including this compound) |

| Eudistoma viride | β-carboline alkaloids | Various eudistomin groups |

Extraction Techniques for this compound

The initial step in isolating this compound from its natural source involves carefully planned extraction procedures designed to efficiently remove the compound from the biological matrix.

Solvent-Based Extraction Approaches

Solvent-based extraction is a fundamental technique used to isolate eudistomins. The process typically involves the exhaustive extraction of the lyophilized and powdered ascidian tissue with an organic solvent. nih.gov Methanol (B129727) is a commonly employed solvent for the initial extraction due to its ability to solvate a broad range of compounds, including the moderately polar β-carboline alkaloids. nih.gov The resulting crude extract contains a complex mixture of metabolites from which this compound must be further separated.

Preliminary Partitioning Strategies

Following the initial extraction, a preliminary separation is often achieved through solvent-solvent partitioning. This technique separates compounds based on their differential solubility in two immiscible liquid phases. For the isolation of eudistomins, the crude methanol extract is often partitioned between an aqueous phase and a non-polar organic solvent, such as ethyl acetate (B1210297). nih.gov This step serves to remove highly polar and non-polar impurities, thereby enriching the fraction containing the desired β-carboline alkaloids. The fraction containing this compound is then taken forward for further purification.

| Extraction Step | Solvent/Method | Purpose |

| Initial Extraction | Methanol | To obtain a crude extract containing a wide range of metabolites. |

| Solvent Partitioning | Ethyl Acetate/Water | To separate compounds based on polarity and enrich the target fraction. |

Chromatographic Purification Strategies for this compound

Chromatography is an indispensable tool for the purification of this compound from the enriched extract. A combination of different chromatographic techniques is typically necessary to achieve a high degree of purity.

The enriched fractions obtained from solvent partitioning are often subjected to column chromatography as a primary purification step. Silica (B1680970) gel is a commonly used stationary phase, and a gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with solvents such as ethyl acetate and methanol, is employed to separate the mixture into fractions of decreasing polarity. japsonline.com

Fractions containing this compound, as identified by analytical techniques like thin-layer chromatography or mass spectrometry, are then subjected to further purification using high-performance liquid chromatography (HPLC). japsonline.com Reversed-phase HPLC, utilizing a C18 column, is a powerful technique for the fine separation of closely related eudistomin analogs. japsonline.com A mobile phase consisting of a mixture of methanol and water, often with a small amount of a modifying agent like trifluoroacetic acid to improve peak shape, is used to elute the compounds. japsonline.com The final pure this compound is obtained by collecting the corresponding chromatographic peak.

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate/Methanol gradient | Initial separation of compounds based on polarity. |

| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Methanol/Water with 0.1% Trifluoroacetic acid | Final purification to obtain highly pure this compound. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

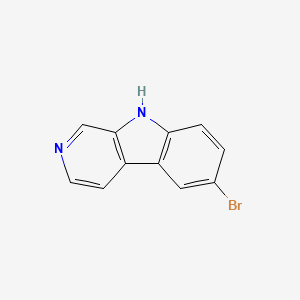

6-bromo-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUXGDOJLQYUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974853 | |

| Record name | 6-Bromo-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59444-69-8 | |

| Record name | 6-Bromo-9H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59444-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eudistomin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059444698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Eudistomin N

Chromatographic Purification Strategies for Eudistomin N

Silica-Based Column Chromatography

Silica (B1680970) gel column chromatography is a fundamental technique used in the initial stages of purification for β-carboline alkaloids from crude natural extracts. frontiersin.orgcolumn-chromatography.com This method separates compounds based on their differential adsorption to the polar silica stationary phase and their solubility in the mobile phase. teledynelabs.com

In a typical procedure, the concentrated organic extract is loaded onto a column packed with silica gel. commonorganicchemistry.com A gradient elution is then performed, starting with a non-polar solvent and gradually increasing the polarity by introducing more polar solvents. frontiersin.orgcommonorganicchemistry.com Eudistomins, being moderately polar, are separated from less polar lipids and highly polar compounds. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to pool those containing compounds with similar polarities. fractioncollector.info This step serves as a crucial preliminary fractionation, simplifying the mixture and enriching the concentration of eudistomins before more refined purification techniques are applied. frontiersin.orgcolumn-chromatography.com

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound, offering high resolution and reproducibility. japsonline.com Preparative reversed-phase HPLC (RP-HPLC) is commonly employed to isolate individual eudistomins from the enriched fractions obtained after initial column chromatography. nih.govfrontiersin.org

In this technique, a non-polar stationary phase is used, typically silica gel chemically modified with C18 alkyl chains. The separation is achieved using a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com By carefully controlling the solvent gradient, individual β-carbolines can be separated with high precision. researchgate.net The eluent is monitored by a UV detector, and the peaks corresponding to individual compounds are collected. japsonline.com The purity of the isolated this compound is often confirmed by analytical HPLC, which typically shows a single, sharp peak. japsonline.com

Other Advanced Chromatographic Methods

Beyond standard silica gel chromatography, other advanced materials and methods are used for the efficient separation of marine alkaloids. Adsorbent polymer resins, such as Diaion HP20SS, are utilized for the initial cleanup of crude extracts. nih.gov These macroporous synthetic resins can effectively remove salts, highly polar impurities, and some lipids from the methanol extract after an initial solvent partition, providing a cleaner sample for subsequent HPLC purification. nih.gov

Another advanced technique applicable to the separation of complex alkaloid mixtures is high-speed counter-current chromatography (HSCCC). This method is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thus preventing irreversible adsorption of the sample. It has been successfully applied to the separation of other classes of alkaloids and represents a powerful tool for isolating target compounds from complex natural product matrices.

Analytical Methods for this compound Detection and Confirmation

The definitive identification of this compound relies on a combination of sophisticated spectroscopic and spectrometric techniques that together provide an unambiguous structural assignment.

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds like this compound. nih.gov Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule. uobasrah.edu.iq

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals in the aromatic region, corresponding to the protons on the β-carboline ring system. youtube.com

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of unique carbon atoms in the molecule. youtube.com The chemical shifts of the carbon signals help to identify the type of carbon (e.g., aromatic, aliphatic) and the presence of heteroatoms. The distinct pattern of signals confirms the tricyclic β-carboline core. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the definitive placement of substituents, like the bromine atom, on the β-carboline skeleton. nih.govusda.gov

The table below shows representative chemical shift ranges for the core β-carboline structure.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.5 | 100 - 140 |

| Aromatic Quaternary C | - | 120 - 150 |

| Indole (B1671886) N-H | 10.0 - 12.0 | - |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. uobasrah.edu.iq High-Resolution Mass Spectrometry (HRMS), often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), provides a highly accurate mass measurement of the parent ion. nih.govresearchgate.net

For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₈BrN₃. The precise mass measurement allows for the unambiguous determination of this formula, distinguishing it from other potential structures with the same nominal mass. nih.gov The characteristic isotopic pattern created by the presence of a bromine atom (approximately equal intensity peaks for the M+ and M+2 ions) provides further definitive evidence for the presence of bromine in the structure. japsonline.com Tandem MS (MS/MS) experiments can be used to fragment the molecule and analyze the resulting pieces, offering additional confirmation of the core structure. mdpi.com

The table below summarizes the key mass spectrometry data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₁H₈BrN₃ |

| Nominal Mass | 261 u (for ⁷⁹Br) / 263 u (for ⁸¹Br) |

| Key Feature | Isotopic pattern showing two major peaks of similar intensity, separated by 2 mass units, confirming the presence of one bromine atom. |

Total Synthesis and Synthetic Transformations of Eudistomin N

Advanced Synthetic Methodologies for Eudistomin N

Stereoselective Synthetic Pathways

The synthesis of this compound and related β-carboline alkaloids often involves intricate multi-step processes that require precise control over stereochemistry. Key to establishing the core β-carboline scaffold are reactions such as the Pictet-Spengler cyclization and, for the formation of the unique oxathiazepine ring found in some eudistomins, the sila-Pummerer reaction.

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines, enabling the cyclization of tryptamine (B22526) derivatives with aldehydes or ketones to form the tetrahydro-β-carboline ring system Current time information in Bangalore, IN.cdnsciencepub.comnih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.comacs.orgmdpi.comcdnsciencepub.comresearchgate.netresearchgate.net. For this compound and its analogues, this reaction has been employed with specific tryptamine precursors and chiral auxiliaries to achieve stereocontrol nih.govacs.org. For instance, a diastereoselective Pictet-Spengler reaction involving a tryptamine derivative and Garner aldehyde, catalyzed by Bronsted acids, has been reported as a crucial step in the stereocontrolled total synthesis of related eudistomins nih.gov. Similarly, intramolecular Pictet-Spengler reactions of N-alkoxytryptamines have facilitated the stereoselective synthesis of debromoeudistomin L acs.org.

Another critical transformation for constructing the complex tetracyclic structure of certain eudistomins (such as Eudistomins C, E, K, and L) is the formation of the 1,3,7-oxathiazepine ring. This has been achieved through an unprecedented intramolecular sila-Pummerer reaction Current time information in Bangalore, IN.cdnsciencepub.comcdnsciencepub.com. This reaction allows for the cyclization to form the seven-membered ring, with potential for alternative cyclization products under specific conditions Current time information in Bangalore, IN.cdnsciencepub.com.

More recently, novel cascade transformations involving microwave-assisted electrocyclic cyclization of nitrovinylindoles, acting as heterotrienes, have been developed. Subsequent one-pot reduction allows for efficient access to β-carbolines, including natural products like this compound mdpi.combohrium.combohrium.com. This approach offers a streamlined route to the β-carboline skeleton.

Derivatization and Analogue Synthesis Inspired by this compound

The structural complexity and biological relevance of this compound make it an attractive scaffold for chemical modification, aiming to explore structure-activity relationships (SAR) and discover novel bioactive compounds.

Structural Modifications at Key Positions

Modifications to the this compound structure typically target its core β-carboline framework, the indole (B1671886) moiety, or the substituents on these rings. Research into related eudistomins and β-carbolines has explored alterations at various positions to influence biological activity researchgate.net. For instance, modifications on the "C" ring of the β-carboline scaffold have been investigated for their impact on anti-leishmanial activity researchgate.net. In hybrid molecules combining Eudistomin D motifs with caffeine (B1668208), modifications have been made to the uracil (B121893) ring and the pyridine (B92270) ring, affecting affinity for adenosine (B11128) receptors nih.govnih.govebi.ac.uknih.gov. The presence of an aromatic group at the 1-position of the β-carboline core, as seen in Eudistomin U, represents another area for structural exploration researchgate.netnih.gov.

Synthesis of N-Methylated and Halogenated Analogues

Specific derivatization strategies include the synthesis of N-methylated and halogenated analogues. N-methylation, particularly on pyrrole (B145914) rings within the β-carboline structure, has been explored in the context of eudistomin D analogues, where it was found to sometimes reduce affinity for adenosine receptors nih.govebi.ac.uknih.gov. Halogenation, especially bromination, is a common feature in marine natural products, and its presence in eudistomins is noted nih.govresearchgate.netethz.chuclan.ac.ukwikipedia.org. Studies on Eudistomin Y analogues suggest that an increased number of bromine atoms can enhance antibiotic effects researchgate.net. The synthesis of specific halogenated derivatives, such as 19-bromoisoeudistomin U, has also been reported rsc.org.

Creation of Hybrid Molecules

The strategy of creating hybrid molecules involves combining the structural features of this compound (or its related compounds like Eudistomin D) with other pharmacologically active scaffolds. For example, hybrid molecules integrating caffeine and Eudistomin D have been synthesized to investigate their affinity and selectivity for adenosine receptors nih.govnih.govebi.ac.uknih.govtandfonline.com. These hybrids allow for the assessment of how combining distinct molecular entities influences biological targets. Modifications within these hybrid structures, such as varying the position of nitrogen atoms in the pyridine ring or introducing N-propyl groups, have yielded compounds with altered receptor binding profiles nih.govnih.gov.

Library Generation for Screening Applications

The development of libraries of this compound derivatives is a crucial aspect of drug discovery. By systematically modifying the this compound scaffold, researchers can generate diverse collections of compounds for high-throughput screening against various biological targets. The synthesis of eudistomin U, for instance, has laid the groundwork for creating derivatives to facilitate structure-activity investigations nih.gov. The broad range of biological activities observed across the eudistomin family, including antimicrobial, antiviral, and antitumor properties, underscores the potential of library generation to uncover new therapeutic leads researchgate.netnih.govresearchgate.netethz.chwikipedia.org.

| Derivatization Strategy | Modification Type | Target Position/Motif | Rationale/Observed Effect | References |

| Structural Modifications | Substituent changes, Ring modifications | β-carboline core ("C" ring), Indole moiety, 1-position | Explore SAR, enhance biological activity (e.g., anti-leishmanial) researchgate.net; Influence receptor binding nih.govnih.govebi.ac.uknih.gov | researchgate.netnih.govresearchgate.netnih.govnih.govebi.ac.uknih.gov |

| N-Methylation | Methylation of nitrogen atoms | Pyrrole ring | Can reduce affinity for adenosine receptors nih.govebi.ac.uknih.gov | nih.govnih.govebi.ac.uknih.gov |

| Halogenation | Bromination | Aromatic rings, specific positions (e.g., 19-bromo) | Enhance antibiotic effect researchgate.net; Common feature in marine natural products nih.govresearchgate.netethz.chuclan.ac.ukwikipedia.orgrsc.org | nih.govresearchgate.netethz.chuclan.ac.ukwikipedia.orgrsc.org |

| Hybrid Molecule Synthesis | Combination with other pharmacophores (e.g., caffeine) | Various positions in both scaffolds | Investigate combined biological effects, explore receptor interactions (e.g., adenosine receptors) nih.govnih.govebi.ac.uknih.govtandfonline.com | nih.govnih.govebi.ac.uknih.govtandfonline.com |

| Library Generation | Systematic derivatization | Multiple positions across the scaffold | Facilitate SAR studies, discover new biological activities via screening researchgate.netnih.govresearchgate.netethz.ch | researchgate.netnih.govresearchgate.netethz.ch |

Preclinical Pharmacological Investigations of Eudistomin N and Its Analogues

Antitumor and Antiproliferative Activities

Eudistomins and their synthetic derivatives have demonstrated significant antitumor and antiproliferative effects across a range of cancer cell lines, operating through various mechanisms including the induction of apoptosis.

The eudistomin family has shown broad-spectrum cytotoxicity against both murine and human cancer cells. Eudistomin U, for instance, exhibited moderate cytotoxicity against multiple cancer cell lines, with the lowest reported IC50 value of 15.6 µg/mL against C19 leukemia cells nih.gov. Analogues and derivatives have also displayed potent activity; a synthetic derivative of Eudistomin K was found to be highly effective against leukemic cell lines such as L1210, Molt-4F, MT-4, and P-388, with IC50 values as low as 0.005 µg/mL nih.gov.

Eudistomin T has shown moderate cytotoxicity against breast (MDA-MB-231), colon (HT-29), and lung (A549) cancer cell lines, with IC50 values ranging from 15 to 63 µM . The Eudistomin Y series, including Eudistomin Y1-Y7 and their synthetic analogues, have displayed moderate antiproliferative activity against the MDA-231 breast carcinoma cell line, with IC50 values reported between 15–63 µM mdpi.com. Eudistomin H, isolated from Eudistoma viride, demonstrated remarkable dose- and time-dependent cytotoxicity against HeLa cervical carcinoma cells, achieving an IC50 of 0.49 µg/mL iiarjournals.orgiiarjournals.org. Derivatives such as EU-5, derived from Eudistomin U, have shown potent activity against A375 melanoma cells with an IC50 of 4.4 µM nih.gov.

Modulation of Cell Cycle Progression

Eudistomin N analogues have demonstrated a notable capacity to interfere with the normal progression of the cell cycle in various cancer cell lines, ultimately leading to antiproliferative effects. A synthetic derivative of Eudistomin U, designated EU-5, was found to suppress the proliferation of A375 melanoma cells by inducing cell cycle arrest at the G0/G1 phase. dntb.gov.uaresearchgate.netnih.gov Similarly, Eudistomin T has been reported to disrupt the cell cycle in cancer cells, contributing to apoptosis. Further investigations into related β-carboline derivatives, structurally analogous to eudistomins, revealed their ability to induce cell apoptosis and cause cell cycle arrest at the S and G2/M phases. mdpi.com More specifically, a fluorescent derivative of Eudistomin Y, H1k, was shown to arrest MDA-MB-231 cells in the G2-M phase. researchgate.net Eudistomin H, another member of this family, also exhibited significant effects on cell cycle distribution in HeLa cells, leading to marked arrest in the G0/G1, S, and G2/M phases, accompanied by an increase in the sub-G0/G1 population indicative of apoptosis. iiarjournals.org

DNA Binding and Intercalation Mechanisms

The interaction of eudistomins with DNA is a key area of research, with several analogues showing potential for DNA binding and intercalation. Eudistomin U, a β-carboline derivative, has been studied for its interaction with DNA. Spectroscopic data, including UV-Vis, thermal denaturation, and circular dichroism (CD) studies, suggest that Eudistomin U binds weakly to DNA through a mechanism that appears more complex than simple intercalation. nih.gov While simple β-carbolines are known to intercalate into DNA, the specific binding mode of Eudistomin U is still under investigation. nih.gov Structural modifications, such as those found in Eudistomin T, are believed to enhance DNA intercalation or enzyme inhibition, contributing to its bioactivity. Furthermore, bivalent β-carboline derivatives, related to the eudistomin scaffold, have demonstrated the ability to bind to DNA, primarily through intercalation, and this interaction is associated with the induction of cell apoptosis. mdpi.com Preliminary studies on Eudistomin U derivatives are underway to characterize their DNA binding through spectroscopic and biophysical techniques, aiming to elucidate their binding mode and sequence specificity. uri.edu Eudistomin C has also been suggested to bind to DNA molecules, contributing to its observed cytotoxicity. wikipedia.org

Activation of Signaling Pathways (e.g., p53 pathway)

Several eudistomin analogues have been implicated in the activation of critical cellular signaling pathways, particularly those involved in apoptosis and cell cycle regulation, such as the p53 pathway. The Eudistomin U derivative, EU-5, was shown to activate the p53 signaling pathway, which in turn triggered mitochondria-mediated cell apoptosis. dntb.gov.uaresearchgate.netnih.govresearchgate.net Eudistomin T also exhibits the ability to induce apoptosis in cancer cells by activating the p53 signaling pathway and initiating mitochondria-mediated cell death. The induction of apoptosis and DNA fragmentation observed with Eudistomin H suggests an initiation of apoptotic pathways, potentially involving caspase-3 cleavage. iiarjournals.org The p53 pathway is a critical tumor suppressor pathway activated in response to DNA damage, leading to cell cycle arrest, DNA repair, or apoptosis. genome.jpmdpi.combmrat.org

Antimicrobial Activities

Eudistomins and their derivatives have demonstrated significant antimicrobial potential against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Eudistomin T has shown a notable preference for Gram-positive bacteria, exhibiting greater potency against strains such as Streptococcus pyogenes, Staphylococcus aureus, and Mycobacterium smegmatis compared to Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov Eudistomin U also displayed strong antibacterial properties, with Gram-positive bacteria being more susceptible (IC50 values ranging from 3.4 to 6.4 µg/mL) than Gram-negative bacteria. nih.gov Eudistomins I and H have demonstrated broad-spectrum antibacterial activity against various pathogenic bacteria, as indicated by zones of inhibition. japsonline.com Eudistomin X exhibited antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with inhibition zone sizes reported at specific loading doses. nih.gov Eudistomins D, I, N, O, P, and Q displayed modest activity against Bacillus subtilis, nih.gov while Eudistomin C demonstrated antibacterial properties against Gram-positive bacteria by damaging their cell membranes and interfering with DNA gyrase function. wikipedia.org Eudistomins Y2-Y7 have also shown a range of activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Antimalarial Activities

Research has indicated that this compound and its derivatives possess significant antimalarial properties, demonstrating efficacy in both in vitro and in vivo settings.

In Vitro Parasite Inhibition

Studies evaluating the activity of this compound derivatives against malaria parasites have revealed promising results. Alkylated derivatives of this compound and O have shown potent inhibition of Plasmodium falciparum growth, with some compounds exhibiting activity as low as 18 nM nih.govepfl.chresearchgate.net. Specifically, N-methyl this compound has been noted for its activity against P. falciparum nih.govepfl.chresearchgate.net. Other related β-carboline compounds, such as opacalines A, B, and C, along with their synthetic debromo analogues and an intermediate (compounds 2-4, 8-9, and 16), demonstrated moderate antimalarial activity against a chloroquine-resistant strain of Plasmodium falciparum, with IC50 values ranging from 2.5 to 14 μM acs.org. Additionally, certain dimeric β-carboline compounds have displayed nanomolar activity against P. falciparum nih.govepfl.chresearchgate.net.

Structure Activity Relationship Sar Studies of Eudistomin N

Influence of β-Carboline Core Substituents on Biological Activity

Modifications to the core β-carboline structure, particularly substitutions on the pyridine (B92270) and indole (B1671886) rings, profoundly affect biological activity. Halogenation, a prevalent feature in many marine natural products like the Eudistomin Y series, has been correlated with enhanced antibiotic effects researchgate.netresearchgate.net. While specific data for Eudistomin N's core substitutions are not extensively detailed, studies on related β-carbolines suggest that halogen atoms, such as fluorine and iodine on the pyridine ring, may improve binding affinity compared to non-halogenated counterparts . Furthermore, the presence of a methoxy (B1213986) substituent at the C-6 position of the β-carboline core scaffold has been shown to impact potency in specific receptor binding assays acs.org. Conversely, electron-rich substituents at certain positions can sometimes diminish activity compared to electron-deficient ones crimsonpublishers.com.

Stereochemical Requirements for Enhanced Activity

Stereochemistry is a critical determinant of biological activity in many β-carboline derivatives. For instance, the correct natural stereochemistry at the C(1) and C(13b) positions is considered essential for potent antiviral and antitumor activities nih.gov. Research into antimalarial tetrahydro-β-carbolines further underscores the importance of precise stereochemical configuration, as different stereoisomers can exhibit vastly different potencies against Plasmodium falciparum nih.gov. Although this compound itself is not explicitly described as chiral in the analyzed literature, the general principle of stereoselectivity in β-carboline interactions with biological targets is well-established techniques-ingenieur.fr.

Importance of Amino Group Presence and Location

The presence of an amino group, particularly at the C(1) position of the β-carboline scaffold, has been identified as a crucial feature for conferring antiviral and antitumor activities nih.gov. While the exact substitution pattern at C(1) for this compound is not universally detailed, the significance of functional groups at this position for biological interactions is a recurring theme in β-carboline SAR. For example, in the development of antimalarial agents, amide derivatives featuring a pendant basic amine group, structurally related to this compound's class, demonstrated potent submicromolar activity, with specific N-alkylated amides showing the highest efficacy nih.gov.

Impact of Indole Ring Substitutions

Substitutions on the indole ring of β-carbolines can significantly modulate their biological activities nih.gov. Studies investigating receptor binding have indicated that a 3-indolyl substituent attached to the C1 position of the β-carboline core is important for activity acs.org. Moreover, electron-deficient substituents on the indole ring, particularly at the C-5 position, have been observed to enhance biological activity compared to electron-rich substituents crimsonpublishers.com. Bromination of the indole ring, a characteristic feature in some eudistomins, has been linked to a loss of binding affinity in certain biological contexts acs.org. The indole moiety itself is a versatile pharmacophore, and modifications at its N-1, C-2 to C-6, or C-7 positions can yield derivatives with diverse biological profiles researchgate.net.

Correlation of Structural Features with Specific Biological Mechanisms

The structural characteristics of eudistomins are associated with a range of biological mechanisms. Eudistomin C, for instance, has been shown to target the 40S ribosome subunit, thereby inhibiting protein translation and contributing to its cytotoxic effects researchgate.net. Eudistomin U exhibits weak DNA binding, suggesting that DNA intercalation might not be its primary mechanism of cytotoxicity crimsonpublishers.comnih.gov. In contrast, Eudistomin D and its derivative MBED function as potent ryanodine (B192298) receptor (RyR) agonists, modulating sarcoplasmic reticulum Ca²⁺ release in a manner similar to caffeine (B1668208) nih.gov. Regarding antibacterial activity, an increased number of bromine atoms on aromatic rings in Eudistomin Y analogs has been correlated with enhanced antibiotic effects researchgate.netresearchgate.net. For anticancer activities, structural modifications such as fluoro and methyl substitutions on a phenyl ring at the C-1 position can lead to potent cytotoxicity, potentially through mechanisms involving topoisomerase inhibition or direct DNA interaction crimsonpublishers.com.

Data Table 1: Selected SAR Data for Eudistomin Analogs and Related β-Carbolines

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biological Targets and Mechanisms for Eudistomin N

This compound, a brominated β-carboline, has been identified as possessing notable antibacterial and antiviral properties. semanticscholar.orgsemanticscholar.org It is part of the larger Eudistomin family of alkaloids, which are known for a wide spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic effects. semanticscholar.orgmdpi.comresearchgate.net Several eudistomins isolated from the Caribbean tunicate Eudistoma olivaceum, including this compound, have shown activity against pathogens like E. coli and Penicillium atrovenetum. semanticscholar.org Some related eudistomins exhibit enhanced activity under UVA exposure, a phenomenon known as photo-toxicity, suggesting complex mechanisms of action that may involve light-induced processes. mdpi.com

While the bioactivity of this compound is established, its precise molecular targets remain largely uncharacterized. The mechanisms of action for other members of the eudistomin family offer clues. For instance, Eudistomin C is known to target the 40S ribosome subunit, thereby inhibiting protein translation, which accounts for its potent cytotoxic and antiviral effects. researchgate.netnih.gov Conversely, studies on Eudistomin U have shown that it binds only weakly to DNA without sequence specificity, indicating that DNA interaction is likely not its primary cytotoxic mechanism. nih.govnih.gov This diversity of mechanisms within the same family underscores the need for dedicated studies to identify the specific cellular machinery with which this compound interacts. Future research should focus on target deconvolution studies, utilizing techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the protein or nucleic acid partners of this compound, thus clarifying its mode of action.

Development of this compound-Based Probes for Biological Studies

To unravel the complex biological pathways modulated by this compound, the development of specialized molecular probes is a critical next step. By chemically modifying the this compound scaffold to incorporate reporter tags—such as fluorescent moieties or biotin—researchers can create powerful tools for cell-based assays. This strategy has been successfully conceptualized for related compounds. For example, fluorescent derivatives of Eudistomin Y were designed and synthesized to investigate their subcellular localization, ultimately identifying the lysosome as a key target. researchgate.net Similarly, the synthetic accessibility of eudistidine A has prompted suggestions for its use as a molecular probe to explore the p300/HIF-1α protein-protein interaction, which is crucial in tumor response to hypoxia. nih.gov

Applying this approach to this compound would enable real-time visualization of its distribution within cells, identification of its binding partners through pull-down assays, and a more detailed understanding of its mechanism of action. These probes would be invaluable for confirming biological targets identified through other methods and for exploring the dynamics of the compound's interaction with cellular components.

Innovative Synthetic Routes for Scalable Production and Analogue Diversification

The limited availability of this compound from its natural marine source, the tunicate Eudistoma olivaceum, necessitates the development of efficient and scalable synthetic routes. beilstein-journals.org Traditional multi-step syntheses of β-carbolines can be cumbersome. semanticscholar.org However, recent advancements in synthetic chemistry offer promising alternatives. A notable innovation is the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles, which provides a direct and efficient pathway to the β-carboline core and has been successfully applied to the synthesis of this compound. semanticscholar.org

Other modern synthetic strategies that can be adapted for this compound production and the creation of diverse analogues include:

The Pictet-Spengler Reaction: A classic and reliable method for constructing the β-carboline framework. researchgate.net

Bischler-Napieralski Cyclization and Suzuki Cross-Coupling: A five-step synthesis employing these key reactions has been used to efficiently produce Eudistomin U, a strategy that could be modified for this compound. nih.gov

Palladium-Catalyzed Oxidative C-H/C-H Coupling: This method allows for the direct coupling of indole (B1671886) and azine nuclei, offering a novel approach to constructing the core structure. nagoya-u.ac.jp

Oxidative Amidation–Bischler–Napieralski Reaction: A methodology developed for synthesizing dihydro-β-carbolines which are precursors to eudistomins. beilstein-journals.org

These innovative routes are not only crucial for producing sufficient quantities of this compound for extensive biological testing but also provide the flexibility needed for analogue diversification. By systematically modifying the substituents on the β-carboline scaffold, chemists can generate libraries of related compounds for structure-activity relationship (SAR) studies.

Exploration of this compound as a Lead Scaffold for Novel Therapeutic Agents (Preclinical Focus)

The β-carboline core is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products with diverse and potent biological activities. nih.govmdpi.com The eudistomins, as a class, are regarded as promising lead structures for drug discovery due to their wide-ranging antimicrobial, antiviral, and antitumor properties. researchgate.netnih.gov this compound's established antibacterial and antiviral activities make it an attractive starting point, or scaffold, for the development of new anti-infective agents. semanticscholar.orgsemanticscholar.org

Preclinical investigations into related eudistomins have demonstrated significant potential. For example, a synthetic derivative of Eudistomin K showed potent activity against several leukemic cell lines. nih.gov Eudistomin Y and its analogues exhibit not only antibiotic and antifungal effects but also significant cytotoxic and antiproliferative activity. researchgate.netmdpi.com The therapeutic potential of this compound itself warrants a focused preclinical evaluation. This would involve screening against a broad panel of pathogenic bacteria and viruses to define its spectrum of activity. Furthermore, its core structure can be systematically modified to enhance potency and selectivity, and to optimize pharmacokinetic properties, paving the way for the development of novel therapeutic agents. acs.org

Application of Computational Chemistry in this compound Research

Computational chemistry provides powerful, resource-efficient tools to accelerate drug discovery and to gain deeper insights into the molecular interactions of compounds like this compound. imist.ma

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For this compound, whose specific biological targets are not yet fully known, docking simulations can be employed to screen it against large libraries of known protein structures. This in silico approach can generate hypotheses about potential binding partners, which can then be validated experimentally.

Docking studies have been widely applied to the β-carboline family. For instance, derivatives have been docked into the active sites of key therapeutic targets like cyclin-dependent kinase 2 (CDK2), DNA topoisomerase IIα, and other protein kinases to rationalize their anticancer activity. mdpi.comresearchgate.netqeios.com By performing similar docking studies with this compound, researchers could identify plausible protein targets, predict binding affinities, and visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is invaluable for understanding its mechanism of action and for guiding the rational design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijpsmjournal.comsciensage.info Once a library of this compound analogues has been synthesized and tested, QSAR models can be developed.

These models correlate physicochemical properties and structural descriptors of the analogues with their observed biological activity. sciensage.info For other β-carboline derivatives, QSAR studies have successfully identified key molecular features—such as lipophilicity (LogP) and specific energy parameters—that are critical for their bioactivity. ijpsmjournal.comsciensage.info A QSAR model for this compound analogues would allow researchers to predict the activity of virtual, yet-to-be-synthesized compounds. This predictive capability helps prioritize the synthesis of the most promising candidates, thereby saving time and resources in the optimization of this compound as a therapeutic lead. researchgate.netresearchgate.net

Table 1: Compound Names Mentioned in the Article

Table 2: Summary of Computational Methods in Eudistomin Research

| Computational Method | Application in this compound Research | Key Objectives | Relevant Findings for β-Carboline Class |

|---|---|---|---|

| Molecular Docking | Prediction of binding modes and affinities to potential biological targets. | - Target identification and validation- Elucidation of mechanism of action- Rational design of new analogues | Identification of interactions with targets like CDK2, DNA topoisomerase IIα, and other kinases. mdpi.comresearchgate.netqeios.com |

| QSAR Modeling | Development of predictive models relating chemical structure to biological activity. | - Identify key structural features for activity- Predict bioactivity of new analogues- Prioritize synthetic targets | Correlation of activity with descriptors like LogP, bending energy, and charge-dipole energy. ijpsmjournal.comsciensage.info |

Q & A

Q. What are the key methodologies for synthesizing Eudistomin N and its derivatives, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as LiOH-mediated hydrolysis in THF/H₂O (3:1) for deprotection or BBr₃ in CH₂Cl₂ for demethylation, as outlined in optimized schemes . To ensure reproducibility, document reagent purity, reaction conditions (temperature, time), and purification steps (e.g., column chromatography). Include NMR and HR-MS data for structural confirmation, and cross-validate with literature protocols for analogous β-carboline alkaloids .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) to assign proton and carbon environments, particularly focusing on the β-carboline core and substituents. Use HR-MS to confirm molecular formulas. For halogenated derivatives (e.g., brominated Eudistomins), X-ray crystallography or UV-Vis spectroscopy may resolve positional isomerism . Cross-reference spectral databases (e.g., PubChem, SciFinder) to validate assignments.

Q. What in vitro assays are most effective for evaluating the bioactivity of this compound?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity in cancer cell lines) with appropriate controls. For DNA-binding studies, use UV-Vis thermal denaturation and circular dichroism (CD) to detect weak interactions, as demonstrated for Eudistomin U . Include dose-response curves and IC₅₀ calculations. Normalize data against reference compounds (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action (e.g., DNA intercalation vs. weak binding) be systematically resolved?

- Methodological Answer : Conduct comparative binding assays using diverse DNA models (e.g., AT-rich vs. GC-rich sequences) and techniques (surface plasmon resonance, fluorescence quenching). Replicate conditions from conflicting studies to identify variables (e.g., buffer pH, ionic strength) influencing results. Apply statistical tools (ANOVA) to assess significance and publish raw data for transparency .

Q. What strategies optimize the design of in vivo studies for this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Follow NIH preclinical guidelines: use validated animal models (e.g., murine xenografts) with standardized dosing regimens. Monitor plasma concentration via LC-MS/MS and assess metabolite profiles. Include control groups for toxicity (e.g., liver/kidney histopathology) and adhere to ARRIVE 2.0 reporting standards .

Q. How should researchers address discrepancies in bioactivity data between this compound and structurally similar analogs (e.g., Eudistomin U or V)?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic modifications (e.g., bromination sites, side-chain variations). Use molecular docking to predict target binding and validate with functional assays. Publish negative results to clarify SAR trends .

Q. What statistical approaches are critical for interpreting heterogeneous datasets in this compound research?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line variability, batch effects). For small sample sizes, use non-parametric tests (Mann-Whitney U) and report effect sizes with confidence intervals. Pre-register analysis plans to reduce bias .

Data Integrity and Reporting

Q. How can researchers ensure robust validation of this compound’s purity and stability in long-term studies?

- Methodological Answer : Implement stability-indicating HPLC methods (e.g., forced degradation under heat/light/humidity) and track degradation products. Use quantitative NMR (qNMR) for purity assessment. Store compounds under inert atmospheres (-20°C) and document storage conditions in metadata .

Q. What frameworks are recommended for reconciling contradictory literature on this compound’s biological targets?

- Methodological Answer : Conduct systematic reviews with PRISMA guidelines to aggregate evidence. Use meta-analysis to quantify effect sizes across studies. Highlight methodological disparities (e.g., assay sensitivity, compound solubility) in discussion sections .

Ethical and Collaborative Considerations

Q. How should researchers navigate intellectual property challenges when publishing this compound findings with therapeutic potential?

- Methodological Answer : File provisional patents prior to publication. Collaborate with university tech-transfer offices to balance open science and commercialization. Disclose conflicts of interest in manuscripts, per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.